molecular formula C18H24N2O3 B044980 Odorinol CAS No. 72755-22-7

Odorinol

Cat. No.: B044980
CAS No.: 72755-22-7
M. Wt: 316.4 g/mol
InChI Key: ZSSIVXBCHJDPDR-IHUUNXMQSA-N
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Mechanism of Action

Target of Action

Odorinol is a natural product isolated from the branches and leaves of Aglaia odorata . It has potential antineoplastic activity It’s known that this compound can inhibit both the initiation and promotion stages of skin cancer .

Mode of Action

It’s known that this compound has potential antineoplastic activity and can inhibit both the initiation and promotion stages of skin cancer . This suggests that this compound may interact with cellular targets involved in the regulation of cell proliferation and differentiation, thereby inhibiting the development and progression of cancer.

Pharmacokinetics

One study suggests that this compound has an excellent therapeutic profile of druggability , indicating that it may have favorable pharmacokinetic properties that contribute to its bioavailability and therapeutic efficacy.

Result of Action

This compound exhibits potent anti-carcinogenic effects in a two-stage carcinogenesis test of mouse skin . It inhibits both the initiation and promotion stages of skin carcinogenesis . This suggests that this compound may have a significant impact on the molecular and cellular processes involved in the development and progression of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Odorinol can be synthesized through various organic reactions. One method involves the reaction of 2-methylisobutylphenol with specific reagents under controlled conditions to produce the desired compound . The detailed synthetic route includes steps such as condensation, cyclization, and purification to obtain pure this compound.

Industrial Production Methods: In an industrial setting, this compound is typically produced by extracting it from the branches and leaves of Aglaia odorata. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Odorinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Odorinol has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Odorinol: this compound is unique due to its dual activity in inhibiting both the initiation and promotion stages of carcinogenesis. This makes it a promising candidate for cancer chemoprevention.

Properties

IUPAC Name

(2S)-2-hydroxy-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-3-18(2,23)17(22)19-15-10-7-13-20(15)16(21)12-11-14-8-5-4-6-9-14/h4-6,8-9,11-12,15,23H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSIVXBCHJDPDR-IHUUNXMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72755-22-7
Record name Odorinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072755227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary biological activities reported for Odorinol?

A1: this compound, a natural product isolated from Aglaia odorata, demonstrates promising biological activities, particularly in the field of cancer chemoprevention and antiviral therapy. Studies indicate that this compound exhibits potent anti-carcinogenic effects against chemically-induced skin cancer in mice. [, ] Additionally, it has shown strong antiviral activity against Ranikhet disease virus (RVD) in chick embryos. []

Q2: How does this compound exert its anti-carcinogenic effects?

A2: Research suggests that this compound targets both the initiation and promotion stages of two-stage skin carcinogenesis. In models using 7,12-dimethylbenz[a]anthracene (DMBA) or nitric oxide (NO) donors as initiators and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter, this compound effectively inhibited tumor development. [] This dual-action mechanism highlights its potential as a chemopreventive agent.

Q3: What is known about the structure of this compound?

A3: this compound is an aminopyrrolidine-diamide. While its full spectroscopic data requires further collation from the literature, its absolute stereochemistry has been elucidated. [, ] The unique structure of this compound, particularly its diamide group, may be crucial for its biological activity and warrants further investigation.

Q4: Are there any studies investigating the relationship between this compound’s structure and its biological activity?

A4: While detailed structure-activity relationship (SAR) studies for this compound are yet to be fully explored in the provided literature, it is known that this compound and its analog, Odorine, both exhibit similar anti-carcinogenic activity. [] This observation suggests that the shared aminopyrrolidine-diamide core structure might be essential for their biological activities. Further research modifying different substituents on this core could help elucidate the key structural features responsible for this compound’s potent bioactivity.

Q5: What are the implications of this compound's antiviral activity against Ranikhet disease virus?

A5: The antiviral activity of this compound against RVD in chick embryos signifies its potential for broader antiviral applications. [] This finding warrants further investigation into its mechanism of action against RVD and exploration of its efficacy against other viral infections. Understanding its antiviral targets and potential for development into therapeutic agents is crucial.

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